molecular formula C12H16ClNO2 B1372750 (s)-1-Benzyl-pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1212293-24-7

(s)-1-Benzyl-pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1372750
CAS No.: 1212293-24-7
M. Wt: 241.71 g/mol
InChI Key: LFWISXSUMOTUQQ-MERQFXBCSA-N
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Description

(S)-1-Benzyl-pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Scientific Research Applications

(S)-1-Benzyl-pyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with . For example, Methylphenidate, a potent, highly selective α-2 adrenoceptor agonist, blocks the reuptake of two neurotransmitters, norepinephrine (NE) and dopamine, in presynaptic neurons .

Safety and Hazards

Hydrochloric acid is considered hazardous. It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling such substances .

Future Directions

The future directions in the field of chemistry and drug development are vast and varied. They include the development of new synthetic methods, the design of more effective and safer drugs, and the exploration of novel applications for existing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-pyrrolidine-3-carboxylic acid.

    Benzylation: The (S)-pyrrolidine-3-carboxylic acid is then benzylated using benzyl bromide in the presence of a base such as sodium hydroxide.

    Hydrochloride Formation: The final step involves the conversion of the benzylated product to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Benzylation: Utilizing continuous flow reactors to ensure efficient and consistent benzylation.

    Purification: Employing crystallization or chromatography techniques to purify the product.

    Hydrochloride Formation: Using controlled addition of hydrochloric acid to obtain the hydrochloride salt in high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Comparison with Similar Compounds

    ®-1-Benzyl-pyrrolidine-3-carboxylic acid hydrochloride: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.

    1-Benzyl-pyrrolidine-2-carboxylic acid hydrochloride: A structural isomer with the carboxylic acid group at a different position on the pyrrolidine ring.

Uniqueness: (S)-1-Benzyl-pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct reactivity and interaction with biological molecules compared to its enantiomer and structural isomers.

Properties

IUPAC Name

(3S)-1-benzylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWISXSUMOTUQQ-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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